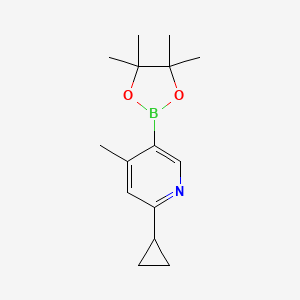

2-Cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopropyl group, a methyl group, and a dioxaborolane moiety attached to a pyridine ring. The presence of the boronic acid ester makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Méthodes De Préparation

The synthesis of 2-Cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps. One common method includes the following steps:

Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the cyclopropyl and methyl groups: These groups can be introduced through alkylation reactions.

Formation of the dioxaborolane moiety: This step involves the reaction of the pyridine derivative with a boronic acid or boronate ester under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

2-Cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and oxidizing agents like m-chloroperbenzoic acid for oxidation .

Applications De Recherche Scientifique

2-Cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

Industry: The compound is used in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various substrates. The boronic acid ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-Cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound has a thiazole ring instead of a pyridine ring, offering different reactivity and applications.

2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide:

The uniqueness of this compound lies in its combination of a pyridine ring with a boronic acid ester, making it a versatile intermediate in organic synthesis.

Activité Biologique

2-Cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H19BN2O2, and it features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety. The unique structure suggests potential interactions with biological targets.

1. Kinase Inhibition

Recent studies have highlighted the compound's ability to inhibit specific kinases:

- GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value of approximately 8 nM. This inhibition is significant in the context of neurodegenerative diseases and cancer therapy .

- Additional Kinases : It also exhibits inhibitory activity against IKK-β and ROCK-1 kinases. The dual inhibition may contribute to its anti-inflammatory properties .

| Kinase | IC50 (nM) |

|---|---|

| GSK-3β | 8 |

| IKK-β | Not specified |

| ROCK-1 | Not specified |

2. Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of the compound on various cell lines:

- Cell Lines Tested : HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells).

- Results : Compounds similar in structure showed no significant decrease in cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .

The mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with cell survival and apoptosis:

- Inhibition of Phosphorylation : By inhibiting GSK-3β, the compound may prevent the phosphorylation of substrates involved in cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : In BV-2 cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Case Studies

A notable study investigated compounds structurally related to this compound for their anti-cancer properties:

Propriétés

Formule moléculaire |

C15H22BNO2 |

|---|---|

Poids moléculaire |

259.15 g/mol |

Nom IUPAC |

2-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H22BNO2/c1-10-8-13(11-6-7-11)17-9-12(10)16-18-14(2,3)15(4,5)19-16/h8-9,11H,6-7H2,1-5H3 |

Clé InChI |

FOSFQTNWEGQSPZ-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C3CC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.